2-cyano-3-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]prop-2-enoic acid
CAS No.: 743440-56-4
Cat. No.: VC4404029
Molecular Formula: C17H16N2O2
Molecular Weight: 280.327
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 743440-56-4 |
|---|---|
| Molecular Formula | C17H16N2O2 |
| Molecular Weight | 280.327 |
| IUPAC Name | (E)-2-cyano-3-[2,5-dimethyl-1-(2-methylphenyl)pyrrol-3-yl]prop-2-enoic acid |
| Standard InChI | InChI=1S/C17H16N2O2/c1-11-6-4-5-7-16(11)19-12(2)8-14(13(19)3)9-15(10-18)17(20)21/h4-9H,1-3H3,(H,20,21)/b15-9+ |
| Standard InChI Key | VWXDPCYQVFSNTR-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1N2C(=CC(=C2C)C=C(C#N)C(=O)O)C |
Introduction
2-Cyano-3-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]prop-2-enoic acid is a complex organic compound with a molecular formula of C17H16N2O2 and a molecular weight of 280.32 g/mol. This compound is structurally similar to other pyrrole derivatives, which are known for their diverse biological activities and applications in pharmaceutical and chemical research.
Synthesis and Availability
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrrole ring and the introduction of the cyano and carboxylic acid groups. It is available from specialized chemical suppliers for research purposes only.
-
Suppliers: Companies like ChemScene provide this compound for scientific research.
-
Purity: Typically offered at a purity of 95%.
Safety and Handling
Handling this compound requires standard laboratory safety precautions due to its potential reactivity and unknown toxicity. It should be stored in a cool, dry place, away from incompatible substances.
| Safety Information | Details |
|---|---|
| Storage Conditions | Cool, dry place |
| Handling Precautions | Use protective equipment (gloves, goggles) |
| Toxicity | Unknown; handle with caution |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume